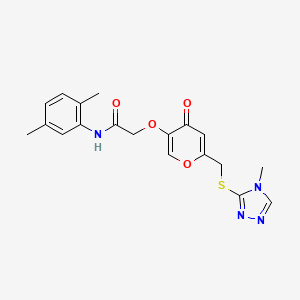

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyranone ring, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Pyranone Ring: The pyranone ring is often synthesized via a condensation reaction involving a diketone and an aldehyde.

Thioether Formation: The triazole and pyranone intermediates are linked via a thioether bond, typically using a thiol and an alkyl halide under basic conditions.

Acetamide Coupling: The final step involves coupling the intermediate with 2,5-dimethylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are common.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The triazole moiety in the compound is known for its antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungal pathogens, making them potential candidates for agricultural fungicides or therapeutic agents against fungal infections .

- Antitumor Properties : Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The presence of the 4-methyl group and other substituents may enhance its ability to interact with cellular targets involved in cancer proliferation .

- Enzyme Inhibition : Compounds containing triazole rings are often investigated for their ability to inhibit enzymes critical for pathogen survival. This compound may share similar properties, potentially acting as an inhibitor against specific enzymes in pathogenic microorganisms .

Applications in Pharmacology

Given its biological activities, N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide could be explored for several pharmacological applications:

- Drug Development : The compound may serve as a lead structure for developing new antifungal or anticancer drugs. Its effectiveness can be evaluated through various assays to determine its potency and mechanism of action.

- Therapeutic Formulations : Due to its potential enzyme inhibition properties, it could be formulated into therapeutic agents aimed at treating infections caused by resistant strains of fungi or bacteria.

Agricultural Applications

In agriculture, the antimicrobial properties of this compound may allow it to be used as a fungicide or bactericide:

- Crop Protection : The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality. Field trials would be necessary to assess its efficacy and safety on various crops.

- Sustainable Practices : Utilizing such compounds can contribute to sustainable agricultural practices by reducing reliance on conventional chemical pesticides that may have detrimental environmental effects.

Wirkmechanismus

The mechanism of action of this compound is likely multifaceted due to its complex structure. It may interact with multiple molecular targets, including:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to and activating or inhibiting receptors.

Pathways: Affecting various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: can be compared to other compounds with similar functional groups, such as:

Uniqueness: The uniqueness of this compound lies in its combination of these functional groups, which may confer a unique spectrum of biological activities and potential therapeutic applications.

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that belongs to a class of triazole derivatives known for their diverse biological activities. The compound features a unique structure incorporating a 1,2,4-triazole ring and various aromatic groups, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6O3S, with a molecular weight of 490.58 g/mol. The presence of the triazole ring enhances its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

- Antibacterial Effects : The compound has shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 0.125 - 2.0 mg/mL for some derivatives .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Antifungal Activity

The compound also exhibits antifungal properties. It has been evaluated against fungi such as Candida albicans and Candida glabrata, demonstrating promising results in inhibiting fungal growth .

Anticancer Activity

Triazole derivatives have gained attention in oncology due to their ability to inhibit tumor growth. Studies indicate that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound is attributed to its ability to modulate enzyme activities and interact with cellular receptors:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism.

- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and inflammation, thus exerting therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of related triazole compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial and antifungal activities. Among these, certain compounds exhibited potent activity against Xanthomonas oryzae and other pathogenic fungi .

- Anticonvulsant Activity : Research has indicated that triazole derivatives can also possess anticonvulsant properties by interacting with voltage-gated sodium channels and GABA receptors .

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-12-4-5-13(2)15(6-12)21-18(25)9-27-17-8-26-14(7-16(17)24)10-28-19-22-20-11-23(19)3/h4-8,11H,9-10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWOSXKAUQTHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.